

# BI-7273: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **BI-7273**, a potent and selective dual inhibitor of the bromodomains BRD7 and BRD9. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.

## **Chemical Structure and Physicochemical Properties**

**BI-7273**, with the chemical name 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methyl-2,7-naphthyridin-1(2H)-one, is a small molecule inhibitor.[1][2][3] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of BI-7273



Property	Value	Reference
Molecular Formula	C20H23N3O3	[1][2][4]
Molecular Weight	353.41 g/mol	[1][4]
CAS Number	1883429-21-7	[1][2][4]
SMILES	CN(C)CC1=C(OC)C=C(C(C2= C3C=NC=C2)=CN(C)C3=O)C =C1OC	[4][5]
InChI Key	RBUYFHLQNPJMQM- UHFFFAOYSA-N	[1][2]
logP	2.0	[6]
Solubility @ pH 6.8	>91 μg/mL	[6]
Solubility @ pH 7	>86 μg/mL	[7]
Appearance	White to off-white solid	[4]

## **Pharmacological Properties and In Vitro Activity**

**BI-7273** is a highly potent inhibitor of BRD9 and a moderately potent inhibitor of BRD7, demonstrating excellent selectivity against other bromodomain families, particularly the BET family.[7][8]

Table 2: In Vitro Inhibitory Activity of BI-7273



Target	Assay	IC50 (nM)	K_d_ (nM)	Reference
BRD9	AlphaScreen	19	-	[5][6][7]
BRD9	ITC	-	15	[7]
BRD9	-	-	<1	[6][7]
BRD7	AlphaScreen	117	-	[5][6][7]
BRD7	-	-	<1	[6][7]
BRD4-BD1	AlphaScreen	>100,000	-	[7]
CECR2	DiscoverX	-	88	[6][7]
CECR2	ITC	187	-	[6][7]
FALZ	DiscoverX	-	850	[6][7]

Table 3: Cellular Activity of **BI-7273** 

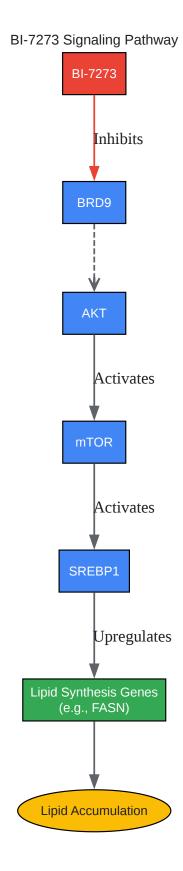
Cell Line	Assay	EC50 (nM)	Reference
EOL-1	Proliferation	1400	[4][9]

### **Mechanism of Action and Signaling Pathway**

**BI-7273** exerts its effects by competitively binding to the acetyl-lysine binding pocket of the bromodomains of BRD7 and BRD9. These proteins are components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression.[7][8] Inhibition of BRD7 and BRD9 by **BI-7273** disrupts the normal function of the SWI/SNF complex, leading to downstream effects on gene transcription.

Recent studies have elucidated a key signaling pathway modulated by **BI-7273**. It has been shown to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.[10][11] This suggests a potential therapeutic application for **BI-7273** in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and obesity.[10][11]





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Caption: **BI-7273** inhibits BRD9, leading to downregulation of the AKT/mTOR/SREBP1 pathway and reduced lipid accumulation.

#### **Pharmacokinetics and ADME Profile**

**BI-7273** exhibits a favorable pharmacokinetic profile, making it suitable for both in vitro and in vivo studies.[7][8] It demonstrates good oral bioavailability and moderate to high permeability. [7][8]

Table 4: In Vitro ADME Properties of BI-7273

Parameter	Value	Reference
Caco-2 Permeability (A->B) @ pH 7.4	1.4 x 10 <sup>-6</sup> cm/s	[7]
Caco-2 Efflux Ratio	26	[7]
Microsomal Stability (% QH, human/mouse/rat)	<24 / 56 / <23	[8]
Plasma Protein Binding (human/mouse/rat)	31% / 44% / 33%	[6]
CYP Inhibition (IC <sub>50</sub> , μM) (3A4, 2C8, 2C9, 2C19, 2D6)	>50	[7]

Table 5: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice



Parameter	i.v. Dose (5 mg/kg)	p.o. Dose (20 mg/kg)	Reference
Clearance (% QH)	57	-	[6]
Vss (L/kg)	1.6	-	[6]
Mean Residence Time (h)	0.5	-	[6]
t_max_ (h)	-	1.7	[6]
C_max_ (nM)	-	2,970	[6]
Oral Bioavailability (F, %)	-	39	[6]

#### **Experimental Protocols**

Detailed experimental protocols for the assays mentioned in this guide can be found in the primary literature. Below is a summary of the key methodologies.

#### **AlphaScreen Assay**

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology was used to determine the in vitro inhibitory activity of **BI-7273** on BRD7 and BRD9. This beadbased assay measures the interaction between the bromodomain and a biotinylated histone peptide ligand. Inhibition of this interaction by **BI-7273** results in a decrease in the luminescent signal. For detailed assay conditions, refer to the supplementary information in the cited publications.

#### **Isothermal Titration Calorimetry (ITC)**

ITC was employed to measure the direct binding affinity (K\_d\_) of **BI-7273** to the BRD9 bromodomain. This technique directly measures the heat released or absorbed during the binding event, allowing for the determination of thermodynamic parameters of the interaction.

#### **Cellular Proliferation Assays**



The effect of **BI-7273** on cell proliferation was assessed using various cancer cell lines, such as the eosinophilic leukemia cell line EOL-1.[4][9] Standard methods, such as MTS or CellTiter-Glo assays, can be used to measure cell viability and proliferation after treatment with the compound.

#### In Vivo Mouse Models

For in vivo studies, **BI-7273** was orally dosed to mice to evaluate its pharmacokinetic properties.[3] For studies investigating its effect on lipid metabolism, a high-fat diet-induced mouse model of NAFLD and obesity was utilized.[10][11]

#### **Selectivity Profile**

**BI-7273** has been extensively profiled for its selectivity against a broad panel of bromodomains and kinases. It exhibits high selectivity for BRD7 and BRD9 over other bromodomains, including those in the BET family.[7] Screening against a panel of 48 bromodomains revealed that besides BRD9 and BRD7, only CECR2 and FALZ showed a K\_d\_ below 1 μM.[6][7] In a screen of 31 kinases, only three (ACVR1, TGFBR1, ACVR2B) showed greater than 43% inhibition at a high concentration of 10 μM, with IC<sub>50</sub> values all greater than 3.5 μM.[6][7]

#### Conclusion

**BI-7273** is a valuable chemical probe for studying the biological functions of BRD7 and BRD9. Its well-characterized in vitro and in vivo properties, coupled with its high selectivity, make it an excellent tool for target validation and for exploring the therapeutic potential of BRD7/9 inhibition in various diseases, including cancer and metabolic disorders. This guide provides a solid foundation for researchers to design and interpret experiments using **BI-7273**. For further details, it is recommended to consult the cited primary literature.

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